molecular formula C17H17FOS B1371179 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one CAS No. 1157426-98-6

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

Cat. No.: B1371179
CAS No.: 1157426-98-6
M. Wt: 288.4 g/mol
InChI Key: VYVNLQUDPJFLKH-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one is an organic compound characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further connected to a propanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one typically involves the following steps:

    Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 2,5-dimethylthiophenol with an appropriate halogenated precursor to form the sulfanyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 2-fluorobenzaldehyde under basic conditions to form the desired product. Common reagents for this step include sodium hydride or potassium carbonate as bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the coupling reaction under controlled temperature and pressure conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield, while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one exerts its effects involves interactions with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

    1-[(2,5-Dimethylphenyl)sulfanyl]-3-phenylpropan-2-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    1-[(2,5-Dimethylphenyl)sulfanyl]-3-(4-fluorophenyl)propan-2-one: The fluorine atom is positioned differently, potentially altering its interaction with molecular targets.

Uniqueness: 1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical behavior and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfanyl-3-(2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FOS/c1-12-7-8-13(2)17(9-12)20-11-15(19)10-14-5-3-4-6-16(14)18/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVNLQUDPJFLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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